2-Chloro-5-nitronicotinonitrile chemical structure and properties
2-Chloro-5-nitronicotinonitrile chemical structure and properties
An In-depth Technical Guide to 2-Chloro-5-nitronicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Foreword: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic scaffolds is paramount. 2-Chloro-5-nitronicotinonitrile, a substituted pyridine derivative, emerges as a molecule of significant interest. Its unique arrangement of three distinct functional groups—a reactive chloro substituent, an electron-withdrawing nitro group, and a versatile nitrile moiety—on a pyridine core makes it a powerful intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive technical resource.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise characterization of its structure and identifiers.
Chemical Structure
The structure of 2-Chloro-5-nitronicotinonitrile is defined by a pyridine ring substituted at the C2, C3, and C5 positions. The chlorine atom at C2 is susceptible to nucleophilic displacement, the nitrile group at C3 provides a handle for various transformations, and the nitro group at C5 strongly influences the ring's electronic properties.
Caption: Chemical structure of 2-Chloro-5-nitronicotinonitrile.
Chemical Identifiers
A summary of key identifiers for 2-Chloro-5-nitronicotinonitrile is provided below for unambiguous database referencing.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-5-nitropyridine-3-carbonitrile | [1] |
| Synonyms | 2-Chloro-3-cyano-5-nitropyridine, 2-chloro-5-nitro-nicotinonitrile | [1] |
| CAS Number | 31309-08-7 | [1] |
| Molecular Formula | C₆H₂ClN₃O₂ | [1] |
| Molecular Weight | 183.55 g/mol | [1] |
| InChI | InChI=1S/C6H2ClN3O2/c7-6-4(2-8)1-5(3-9-6)10(11)12/h1,3H | [1] |
| InChI Key | CSDMFMSXIUTEFJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C(=C(N=C1)Cl)C#N)--INVALID-LINK--[O-] | [2] |
Physicochemical and Spectral Properties
The physical and spectral characteristics of a compound are critical for its handling, purification, and structural confirmation.
Physicochemical Data
This compound is typically supplied as a solid, and its properties are consistent with a substituted aromatic system.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Purity | ≥97% (Typical) | [1] |
| Storage | Store at room temperature in a dry, dark place | [3] |
(Note: Specific experimental data for melting point and boiling point are not widely published. Predicted values for the related 2-chloro-5-nitronicotinic acid include a melting point of 140-143°C and a boiling point of 384.8±42.0 °C, suggesting the nitrile would have comparable or slightly lower values due to reduced hydrogen bonding capability.)[4]
Spectral Data Analysis (Predicted)
-
¹H NMR: The pyridine ring contains two aromatic protons. The proton at C4 will be a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. Due to the strong electron-withdrawing effects of the adjacent nitro and chloro groups, these protons are expected to be significantly downfield, likely in the δ 8.5-9.5 ppm range.
-
¹³C NMR: Six distinct carbon signals are expected. The nitrile carbon (C≡N) would appear around δ 115-120 ppm. The aromatic carbons would be found between δ 120-160 ppm, with the carbons attached to the chloro (C2), nitrile (C3), and nitro (C5) groups being the most deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of the functional groups:
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
NO₂ stretch: Two strong peaks, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹).
-
C-Cl stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
-
C=N and C=C stretch: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a prominent peak at m/z 183 and a smaller peak (M+2) at m/z 185 with an intensity ratio of approximately 3:1.
Synthesis and Purification
2-Chloro-5-nitronicotinonitrile is not a naturally occurring compound and must be prepared via multi-step synthesis. A common and logical pathway proceeds from the more readily available 2-Chloro-5-nitronicotinic acid.
Synthetic Workflow
The conversion involves two key transformations: first, the formation of an amide from the carboxylic acid, followed by the dehydration of the amide to yield the target nitrile. This approach is a cornerstone of synthetic organic chemistry.
Caption: Synthetic workflow from carboxylic acid to nitrile.
Experimental Protocol: Synthesis of 2-Chloro-5-nitronicotinonitrile
This protocol is a representative method based on established chemical transformations.[9][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Chloro-5-nitronicotinamide
-
Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-nitronicotinic acid (1.0 eq). Add thionyl chloride (SOCl₂) (10 vol) in excess.
-
Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction produces gaseous HCl and SO₂, which are removed via a gas trap.
-
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitronicotinoyl chloride is used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone, 20 vol). Cool the solution in an ice bath to 0-5 °C.
-
Ammonia Addition: Add aqueous ammonia (NH₄OH) dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.
-
Rationale: The dropwise addition to a cooled solution controls the highly exothermic reaction between the acyl chloride and ammonia.
-
-
Isolation: Stir for 30 minutes after the addition is complete. Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-nitronicotinamide.[9]
Step 2: Dehydration to 2-Chloro-5-nitronicotinonitrile
-
Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the 2-chloro-5-nitronicotinamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Dehydrating Agent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5 eq) or trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise at 0 °C.
-
Rationale: These reagents are powerful dehydrating agents that readily convert primary amides to nitriles.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess dehydrating agent.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-5-nitronicotinonitrile.
Chemical Reactivity and Applications
The utility of 2-Chloro-5-nitronicotinonitrile as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this effect is greatly amplified by the strong electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the chlorine atom at C2 an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[11]
This reactivity allows for the facile introduction of a wide range of nucleophiles, including:
-
O-Nucleophiles: Alcohols and phenols (to form ethers).
-
N-Nucleophiles: Amines and anilines (to form substituted aminopyridines).
-
S-Nucleophiles: Thiols (to form thioethers).
Caption: General mechanism for SNAr reaction at the C2 position.
Other Transformations
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). This introduces a key functional group for further derivatization, such as amide or sulfonamide formation.
-
Nitrile Group Hydrolysis/Reduction: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. Alternatively, it can be reduced to a primary amine using reagents like LiAlH₄.
Applications in Synthesis
The combination of these reactive sites makes 2-Chloro-5-nitronicotinonitrile a valuable building block. Its derivatives are key intermediates in the synthesis of a variety of target molecules.[12][13]
-
Pharmaceuticals: It is a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory, anti-cancer, and anti-infective agents.[12][13] The ability to install various amine and ether side chains via SNAr is crucial for structure-activity relationship (SAR) studies.
-
Agrochemicals: The scaffold is used to create novel herbicides and pesticides.[9][12] The pyridine core is a common feature in many successful agrochemicals.
-
Materials Science: The molecule can be used in the synthesis of advanced materials, including functional dyes and polymers, where the electronic properties of the substituted pyridine ring are advantageous.[13]
Safety and Handling
Proper handling of 2-Chloro-5-nitronicotinonitrile is essential due to its potential hazards. The information below is derived from safety data sheets (SDS) of structurally related compounds.[14][15][16]
| Category | Information |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16]
Disposal
Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be sent to an approved waste disposal plant.
References
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- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 42959-38-6|2-Chloro-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 4. 2-Chloro-5-nitronicotinic acid CAS#: 42959-38-6 [m.chemicalbook.com]
- 5. google.com [google.com]
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- 12. chemimpex.com [chemimpex.com]
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- 14. fishersci.com [fishersci.com]
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- 17. echemi.com [echemi.com]
